![molecular formula C7H8N4O B034209 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 106921-55-5](/img/structure/B34209.png)
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can participate in different reaction mechanisms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, yielding different reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrimidines, while oxidation and reduction can produce oxidized or reduced derivatives, respectively .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that triazole derivatives exhibit potent antimicrobial properties. 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has been evaluated for its efficacy against various bacterial strains. Studies show that modifications in the triazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
- Anticancer Potential
- Anti-inflammatory Effects
Agricultural Applications
- Herbicide Development
-
Pesticide Formulations
- The compound is also explored for its potential use in pesticide formulations due to its biological activity against pests. The integration of triazole-based compounds in pesticide development is gaining traction as they often exhibit lower toxicity to non-target organisms while maintaining efficacy against pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and other biological processes . The pathways involved in its mechanism of action include the modulation of signaling pathways such as the ERK and AKT pathways .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar structural features and biological properties.
Uniqueness: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential as a therapeutic agent .
Biological Activity
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C7H8N4O
- Molecular Weight : 164.16 g/mol
- CAS Number : 106921-55-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts normal cellular functions, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have shown that derivatives of triazolo[1,5-c]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 , a derivative similar to this compound, demonstrated IC50 values of 9.47 μM against MGC-803 cells and 13.1 μM against MCF-7 cells. This compound induced apoptosis and G2/M phase arrest in treated cells by modulating the ERK signaling pathway .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
H12 | MGC-803 | 9.47 | ERK pathway inhibition |
H12 | MCF-7 | 13.1 | Apoptosis induction |
Antiviral and Antibacterial Activities
This compound has also been investigated for its antiviral and antibacterial properties:
- Compounds within this class have shown effectiveness against various viruses and bacteria by inhibiting key enzymes necessary for their replication and survival. Specific studies have indicated significant activity against viral strains such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported in the low micromolar range .
Case Studies
In a recent study focusing on the synthesis and evaluation of triazolo[1,5-c]pyrimidine derivatives:
Properties
IUPAC Name |
8-methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-9-7-6(12-2)3-8-4-11(7)10-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRNZGKCVFEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC=C(C2=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.